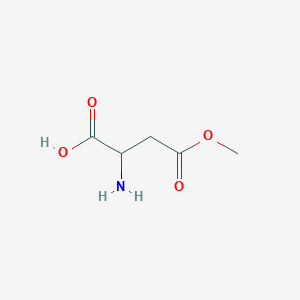

2-Amino-4-methoxy-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-amino-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYFUVVWOMLLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310429 |

Source

|

| Record name | 4-Methyl hydrogen aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-51-4, 16856-13-6, 2177-62-0 |

Source

|

| Record name | 4-Methyl hydrogen aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl hydrogen DL-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl hydrogen L-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASPARTIC ACID, (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl hydrogen aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl hydrogen L-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methyl hydrogen DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-Amino-4-methoxy-4-oxobutanoic acid"

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound more commonly known as L-aspartic acid β-methyl ester. This molecule is a crucial building block in medicinal chemistry and peptide synthesis, valued for its bifunctional nature. The primary challenge in its synthesis lies in achieving regioselective esterification of the distal (β) carboxylic acid group while leaving the α-carboxylic acid unmodified. This document explores the prevalent synthetic strategies, delves into the mechanistic underpinnings of a preferred industrial method, provides a detailed experimental protocol, and outlines the analytical characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a derivative of the naturally occurring amino acid, L-aspartic acid. Its utility as an intermediate is significant, particularly in the synthesis of pharmaceuticals and peptide-based therapeutics.[1] The presence of a free α-amino group, a free α-carboxylic acid, and a β-methyl ester makes it a versatile synthon for creating complex molecules, such as the artificial sweetener Aspartame.

The core synthetic challenge emanates from the two carboxylic acid moieties in the starting material, L-aspartic acid. These groups exhibit similar, but not identical, reactivity. A successful synthesis hinges on exploiting the subtle electronic and steric differences to selectively esterify the β-carboxyl group. The primary strategies employed to overcome this challenge can be broadly categorized as:

-

Direct Regioselective Esterification: This is the most atom-economical approach, relying on reaction conditions that favor the esterification of the β-position. This is typically achieved using acid catalysis in methanol.

-

Protecting Group Strategies: These multi-step approaches involve masking the α-amino and/or α-carboxyl functions to prevent them from reacting, thereby directing esterification exclusively to the β-position. This is followed by a deprotection step.

-

Enzymatic Synthesis: A modern approach that leverages the high specificity of enzymes to catalyze the desired transformation under mild conditions, though this is less commonly reported for β-esterification compared to α-esterification.[2]

This guide will focus on the direct regioselective esterification method using thionyl chloride and methanol, as it represents a robust, high-yielding, and widely documented procedure.[3][4]

Synthetic Methodologies and Mechanistic Insights

Preferred Method: Direct Esterification via Thionyl Chloride/Methanol

The reaction of L-aspartic acid with thionyl chloride (SOCl₂) in methanol is a classic and efficient method for preparing L-aspartic acid β-methyl ester hydrochloride in high yield.[3] This process leverages the in situ generation of hydrogen chloride (HCl), which catalyzes the Fischer-Speier esterification.

Causality of Regioselectivity: The remarkable selectivity for the β-carboxyl group is a direct consequence of the electronic environment created by the α-amino group. In the strongly acidic medium generated by the reaction of SOCl₂ with methanol, the α-amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group exerts a powerful electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the adjacent α-carboxyl group's carbonyl oxygen. The β-carboxyl group, being one carbon atom further away, is less influenced by this deactivating effect and is therefore preferentially esterified.

The overall reaction can be summarized as follows:

-

Catalyst Generation: Thionyl chloride reacts rapidly with the methanol solvent to produce methylchlorosulfite and, crucially, hydrogen chloride (HCl). SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl

-

Esterification: The generated HCl protonates the carbonyl oxygen of the carboxylic acids, activating them towards nucleophilic attack by methanol. Due to the inductive effect described above, the β-carboxyl group is esterified preferentially.

The workflow for this synthesis is illustrated in the diagram below.

Alternative Methods

While the SOCl₂/methanol route is highly effective, other methods exist:

-

Trimethylchlorosilane (TMSCl) in Methanol: TMSCl reacts with methanol to generate HCl in a milder and more controlled fashion than SOCl₂.[5] This system is also highly effective for the esterification of various amino acids and serves as a valuable alternative.[6]

-

Protecting Group Chemistry: A more laborious but equally effective route involves first protecting the amino group, typically as a carbamate (e.g., Boc or Cbz).[3][7] With the amine protected, the two carboxylic acids can be differentiated, often by forming an anhydride or other activated species, allowing for selective esterification. This is followed by the removal of the protecting group. While this provides excellent control, it adds steps and reduces the overall yield and atom economy.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3] It is a self-validating system; successful execution should yield the desired product with the characteristics outlined in the subsequent section.

Safety Precautions:

-

Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Handle it only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| L-Aspartic Acid | C₄H₇NO₄ | 133.10 | 5.0 g (37.56 mmol) | Starting material |

| Methanol, Anhydrous | CH₃OH | 32.04 | 27 mL | Reagent and solvent |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 3.86 mL (53.0 mmol) | Handle with extreme care in a fume hood |

| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | ~100 mL | For precipitation and washing |

Step-by-Step Procedure

-

Reactor Setup: Place a magnetic stir bar in a 250 mL round-bottom flask equipped with a calcium chloride drying tube.

-

Reagent Cooling: Cool the flask containing 27 mL of anhydrous methanol to -10 °C in an ice-salt or acetone/dry ice bath.

-

Catalyst Precursor Addition: While maintaining the temperature at -10 °C, slowly add 3.86 mL of thionyl chloride to the stirred methanol dropwise over 15-20 minutes. Caution: This addition is exothermic.

-

Addition of Starting Material: Once the addition of SOCl₂ is complete, add 5.0 g of L-Aspartic acid to the solution in portions.

-

Reaction: Remove the cooling bath and allow the mixture to slowly warm to room temperature. A clear solution should form. Continue stirring at room temperature for approximately 30 minutes.

-

Product Precipitation: After the reaction period, add ~75 mL of anhydrous diethyl ether to the stirred solution. The product will begin to precipitate as a white solid.

-

Crystallization: Cool the flask in an ice bath and continue to stir or shake to ensure complete crystallization of the product.

-

Isolation: Collect the white, crystalline solid by vacuum filtration.

-

Washing: Carefully wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any residual reagents.

-

Drying: Dry the product under vacuum to yield L-Aspartic acid β-methyl ester hydrochloride.

The mechanistic pathway for the core esterification step is detailed in the diagram below.

Product Characterization

The successful synthesis of this compound hydrochloride can be confirmed through standard analytical techniques.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Yield | >90%[3] |

| Melting Point | 174-177 °C[3] |

| Molecular Formula | C₅H₁₀ClNO₄ |

| Molecular Weight | 183.59 g/mol |

| Solubility | Soluble in water, insoluble in diethyl ether |

Spectroscopic Analysis:

-

¹H NMR (in D₂O): The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the α-proton (~4.0-4.2 ppm), and a multiplet for the β-protons (diastereotopic, ~2.9-3.1 ppm).

-

¹³C NMR (in D₂O): The carbon spectrum should display signals for the methyl ester carbon (~52 ppm), the α-carbon (~50 ppm), the β-carbon (~35 ppm), and the two carbonyl carbons (~170-175 ppm).

-

FT-IR (KBr Pellet): The infrared spectrum will show a strong carbonyl stretch for the ester (~1730-1740 cm⁻¹) and the carboxylic acid (~1700-1720 cm⁻¹), along with broad absorptions for the ammonium (-NH₃⁺) and hydroxyl (-OH) groups.

Conclusion

The synthesis of this compound hydrochloride via direct, regioselective esterification of L-aspartic acid with thionyl chloride in methanol is a highly efficient and reliable method. The key to the synthesis, the selectivity for the β-carboxyl group, is governed by the powerful inductive effect of the protonated α-amino group. The detailed protocol provided herein offers a robust pathway for researchers and scientists to produce this valuable synthetic intermediate. Proper handling of corrosive reagents and adherence to safety protocols are paramount for the successful and safe execution of this procedure.

References

-

Nirmalahrudaya, Ch. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. [Link]

- Ozawa, Y., Shinohara, E., Eguchi, C., Kishimoto, S., & Takemoto, T. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.

-

Takaishi, T., Izumi, M., Ota, R., Inoue, C., Kiyota, H., & Fukase, K. (2017). Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. Natural Product Communications, 12(2), 247-249. [Link]

-

Reddy, L. H., Reddy, M. A., Bhanuprakash, K., & Rao, B. V. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(1), 58-61. [Link]

-

Chem-Impex International, Inc. (n.d.). L-Aspartic acid β-methyl ester hydrochloride. [Link]

-

Wessjohann, L. A., & Wild, H. (2006). Versatile Selective α-Carboxylic Acid Esterification of N-Protected Amino Acids and Peptides by Alcalase. Synthesis, 2006(12), 2015-2019. [Link]

- CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. (n.d.).

-

Bednarek, M. A., & Bodanszky, M. (1983). Synthesis of β and γ‐fluorenylmethyl esters of respectively Nα‐Boc‐L‐aspartic acid and Nα‐Boc‐L‐glutamic acid. International Journal of Peptide and Protein Research, 21(2), 196-202. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. jchps.com [jchps.com]

- 4. data.epo.org [data.epo.org]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxy-4-oxobutanoic Acid

Introduction

2-Amino-4-methoxy-4-oxobutanoic acid, systematically known as L-Aspartic acid β-methyl ester, is an important derivative of the naturally occurring amino acid, L-aspartic acid.[1] Its structure, featuring a methyl-esterified side-chain carboxyl group, imparts distinct physicochemical characteristics that are of significant interest in the fields of peptide synthesis, pharmaceutical development, and biochemical research.[2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical understanding and practical, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this molecule's behavior in various chemical and biological systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identifiers. This compound is an alpha-amino acid with a carboxylic acid group, an amino group, and a methyl-esterified side chain.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-4-methoxy-4-oxobutanoic acid | [1] |

| Common Name | L-Aspartic acid β-methyl ester | [2] |

| CAS Number | 2177-62-0 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Canonical SMILES | COC(=O)CC(=O)O | [1] |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its behavior, influencing everything from its solubility and absorption to its interaction with biological targets. The following table summarizes the key computed and experimental (where available) properties of this compound.

| Property | Value | Significance in Drug Development & Research |

| Molecular Weight | 147.13 g/mol [1] | Influences diffusion, membrane transport, and formulation characteristics. |

| pKa | Not readily available (experimentally determined) | Governs the ionization state at different pH values, impacting solubility, receptor binding, and membrane permeability. |

| logP (Octanol/Water Partition Coefficient) | -2.4 (Computed)[1] | A key measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Excellent (for hydrochloride salt)[2] | Determines the dissolution rate and bioavailability of the compound. |

| Hydrogen Bond Donors | 2 | Influences interactions with biological targets and solubility in polar solvents. |

| Hydrogen Bond Acceptors | 4 | Affects binding affinity and solubility. |

| Rotatable Bond Count | 4 | Relates to conformational flexibility and the ability to fit into binding pockets. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

Due to the limited availability of specific experimental data for this compound in public databases, this section provides detailed, standardized protocols for the determination of its most critical physicochemical properties. These methods are widely accepted and validated within the scientific community.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of this compound in different pH environments. Potentiometric titration is the gold-standard method for this determination.[3][4]

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of 0.1 M HCl.

-

Acidic Titration: Titrate the solution with the 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a significant drop in pH is observed and passed.

-

Basic Titration: In a separate experiment, or sequentially, titrate a fresh solution of the analyte with a standardized 0.1 M NaOH solution, again recording the pH at regular, small volume increments until a significant rise in pH is observed and passed.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[5] The first pKa will correspond to the carboxylic acid group, and the second to the amino group.

-

CO₂-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the accurate determination of the analyte's pKa values.

-

Standardized titrants: The accuracy of the pKa determination is directly dependent on the precise concentration of the acid and base used for titration.

-

Stepwise addition of titrant: Small increments, especially around the equivalence points, are crucial for accurately defining the shape of the titration curve and identifying the pKa values.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity of a compound. The shake-flask method, recommended by the OECD, is the benchmark for its direct measurement.[6]

-

Phase Saturation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.[7]

-

Compound Addition: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase. The concentration should be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).[8]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical technique, such as HPLC-UV or LC-MS.[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

-

Pre-saturation of phases: This step is critical to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.

-

Mass balance: To ensure the reliability of the measurement, the total amount of the compound recovered from both phases should be compared to the initial amount added. A recovery of 95-105% is generally considered acceptable.

-

Triplicate measurements: Performing the experiment in triplicate and reporting the mean and standard deviation provides a robust and statistically significant result.

Caption: Shake-Flask Method for LogP Determination.

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method

Aqueous solubility is a fundamental property that dictates the bioavailability of a compound. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[11]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached.[12] The presence of undissolved solid should be visually confirmed at the end of the incubation period.

-

Sample Preparation: After equilibration, remove the vials and allow any undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid material.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[10]

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[12]

-

Reporting: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Use of excess solid: This ensures that the solution becomes saturated, which is a prerequisite for determining the thermodynamic equilibrium solubility.

-

Time to equilibrium: The required incubation time should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

pH-dependent solubility: For ionizable compounds like amino acids, solubility should be determined at various pH values to construct a pH-solubility profile, which is critical for predicting its behavior in the gastrointestinal tract.[13]

Conclusion

The physicochemical properties of this compound are pivotal to its application in scientific research and development. While some properties can be estimated through computational methods, their experimental determination is essential for obtaining accurate and reliable data. The protocols outlined in this guide provide a robust framework for researchers to characterize this important molecule, ensuring data integrity and facilitating its effective use in peptide synthesis, drug discovery, and other advanced applications. The principles and methodologies described herein are grounded in established scientific practices and are designed to yield data of the highest quality and trustworthiness.

References

-

PubChem. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Wikipedia. Advantame. Retrieved from [Link]

-

PubChem. Aspartic acid beta-methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

World Health Organization (WHO). Annex 4. Retrieved from [Link]

Sources

- 1. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scribd.com [scribd.com]

- 4. echemi.com [echemi.com]

- 5. scribd.com [scribd.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

"2-Amino-4-methoxy-4-oxobutanoic acid CAS number"

An In-depth Technical Guide to 2-Amino-4-methoxy-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal derivative of aspartic acid. Known systematically as L-Aspartic acid β-methyl ester, this compound is a crucial building block in synthetic organic chemistry, particularly in peptide synthesis and drug discovery. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is the β-methyl ester of the naturally occurring amino acid, L-aspartic acid. The introduction of a methyl ester group onto the side-chain (beta) carboxyl group while leaving the α-amino and α-carboxyl groups free (or transiently protected) makes it a bifunctional molecule of significant interest. For enhanced stability and improved handling characteristics, it is most commonly supplied and utilized as its hydrochloride salt.

The fundamental properties are summarized below. Data primarily pertains to the hydrochloride salt, the compound's most prevalent commercial form.

| Property | Value | Source(s) |

| Compound Name | This compound hydrochloride | [1][2] |

| Synonyms | L-Aspartic acid β-methyl ester hydrochloride, H-Asp(OMe)-OH·HCl | [1] |

| CAS Number | 1835-52-5 | [1][2] |

| Molecular Formula | C₅H₁₀ClNO₄ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 184-186 °C (decomposes) | N/A |

| Solubility | Soluble in water | N/A |

Note: Properties like melting point and appearance are typical values and may vary between suppliers.

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is a foundational process in amino acid chemistry, typically achieved through the controlled esterification of L-aspartic acid. The primary challenge is the selective esterification of the β-carboxyl group over the α-carboxyl group.

A common and effective method involves the reaction of L-aspartic acid with thionyl chloride (SOCl₂) in methanol. In this reaction, methanol serves as both the solvent and the reactant, while thionyl chloride activates the carboxylic acids for esterification. The reaction generally proceeds with higher selectivity for the less sterically hindered β-carboxyl group under controlled conditions. The hydrochloride salt is directly obtained from this process.

Caption: General workflow for the synthesis of L-Aspartic acid β-methyl ester HCl.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, most notably peptides.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the reactive side chains of amino acids must be protected. This compound, often in its N-terminally protected form (e.g., Fmoc-Asp(OMe)-OH or Boc-Asp(OMe)-OH), is used to incorporate an aspartic acid residue.

Causality of Use:

-

Side-Chain Protection: The methyl ester (-OMe) serves as a robust protecting group for the β-carboxyl function of aspartic acid. This prevents the side chain from forming amide bonds during the coupling of the next amino acid in the sequence.

-

Orthogonal Deprotection: The methyl ester can be removed under conditions that do not affect the peptide-resin linkage or other acid-labile protecting groups (like Boc) or base-labile groups (like Fmoc), typically using saponification with a mild base like sodium hydroxide.

Caption: Incorporation of an Asp(OMe) residue during Solid-Phase Peptide Synthesis.

Drug Discovery

Beyond peptides, this compound serves as a chiral starting material for synthesizing complex organic molecules and pharmaceutical intermediates. Its two distinct carboxylic acid functionalities (one free, one as an ester) allow for selective chemical modifications, making it a valuable synthon. For instance, derivatives of this molecule are integral to the structure of certain drugs, including the artificial sweetener Advantame and the dual GIP/GLP-1 receptor agonist Tirzepatide, used in the management of type 2 diabetes and for weight loss.[3][4]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is employed for its analysis.

| Technique | Purpose | Expected Outcome |

| Reverse-Phase HPLC | Purity assessment and quantification. | A single major peak indicating high purity (>98%). The method typically uses a C18 column with a mobile phase of acetonitrile and water with an acid modifier like TFA or formic acid.[5] |

| ¹H NMR | Structural confirmation. | The proton NMR spectrum (in D₂O or DMSO-d₆) will show characteristic signals for the α-proton, β-protons, and the methyl ester protons, with specific chemical shifts and coupling patterns confirming the structure. |

| Mass Spectrometry (MS) | Molecular weight verification. | Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the molecular weight of the free base ([M+H]⁺ at m/z 148.06). |

| Chiral Chromatography | Enantiomeric purity determination. | Analysis on a chiral column can confirm that the material is the desired L-enantiomer and is free from its D-isomer. |

Due to the lack of a strong chromophore, derivatization is sometimes employed for UV or fluorescence detection in HPLC, a common strategy for amino acid analysis.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound hydrochloride. The information below is a synthesis from safety data sheets for this and structurally similar compounds.

-

Hazard Identification: While not classified as hazardous under GHS for some suppliers, others may label it as causing skin, eye, and respiratory irritation.[7] It is prudent to handle it as a potentially harmful substance.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8] If there is a risk of generating dust, use respiratory protection.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood.[9] Avoid creating dust. Wash hands thoroughly after handling.[9]

-

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.

Conclusion

This compound, primarily in its hydrochloride salt form, is a high-value chemical intermediate with significant applications in peptide synthesis and as a chiral building block in drug discovery. Its utility is derived from the selective protection of its side-chain carboxyl group, enabling controlled and directed synthesis. A thorough understanding of its properties, analytical profile, and handling requirements, as detailed in this guide, is essential for its effective and safe application in research and development.

References

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link][10]

-

Premix Group. (2023). Safety Data Sheet. Retrieved from Premix Group website. [Link][8]

-

AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. [Link][11]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from Angene Chemical website. [Link][7]

-

Chem-Impex. (n.d.). 2-Amino-4-methoxy-benzoic acid. Retrieved from Chem-Impex website. [Link]

-

ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from ChemUniverse website. [Link]

-

Wikipedia. (n.d.). Advantame. Retrieved from Wikipedia website. [Link][3]

-

Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid. Retrieved from Google Patents website. [12]

-

PubChem. (n.d.). 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)). Retrieved from Pharmacia website. [Link][5]

-

ResearchGate. (2024). What is procedure of 4-((2-hydroxyethyl)amino)-4-oxobutanoic acid synthesis. Retrieved from ResearchGate website. [Link][13]

-

Wikipedia. (n.d.). Tirzepatide. Retrieved from Wikipedia website. [Link][4]

-

PubChem. (n.d.). CID 6994681 | C5H9NO4. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1835-52-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Advantame - Wikipedia [en.wikipedia.org]

- 4. Tirzepatide - Wikipedia [en.wikipedia.org]

- 5. public.pensoft.net [public.pensoft.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. angenechemical.com [angenechemical.com]

- 8. premixgroup.com [premixgroup.com]

- 9. keyorganics.net [keyorganics.net]

- 10. (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 10977771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-methoxy-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid β-methyl ester. While primarily recognized as a key intermediate in pharmaceutical synthesis and a building block in peptide chemistry, its intrinsic biological activities and metabolic fate are of considerable interest to researchers in drug development, biochemistry, and nutrition. This document synthesizes the current understanding of its metabolic pathways, its relationship to the biological roles of L-aspartic acid, and potential underexplored pharmacological activities. Detailed experimental protocols for the evaluation of its metabolic and cellular effects are also presented, offering a framework for future research into this versatile molecule.

Introduction and Molecular Profile

This compound is a derivative of the non-essential amino acid, L-aspartic acid.[1][2] Its chemical structure features a methyl ester at the β-carboxyl group, which influences its physicochemical properties, such as solubility and reactivity, compared to its parent amino acid.[3] This modification makes it a valuable tool in synthetic organic chemistry, particularly in peptide synthesis where selective protection of carboxyl groups is necessary.[4] Beyond its synthetic utility, it is utilized in biochemical research to probe amino acid metabolism and protein synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-4-methoxy-4-oxobutanoic acid | PubChem |

| Synonyms | L-Aspartic acid β-methyl ester, Aspartic acid 4-methyl ester | PubChem[5] |

| Molecular Formula | C5H9NO4 | PubChem[5] |

| Molecular Weight | 147.13 g/mol | PubChem[5] |

| CAS Number | 2177-62-0 | PubChem[5] |

| Form | White powder | Sigma-Aldrich[6] |

| Storage Temperature | -20°C | Sigma-Aldrich[6] |

Metabolic Fate and Primary Biological Relevance

The primary biological significance of this compound is intrinsically linked to its hydrolysis product, L-aspartic acid. Upon administration or cellular uptake, the methyl ester is likely cleaved by esterase enzymes to yield L-aspartic acid and methanol. The metabolic pathways of the aspartate moiety are well-characterized.[7]

L-aspartic acid is a central node in cellular metabolism, participating in a multitude of critical pathways:[8]

-

Amino Acid Metabolism and the Urea Cycle: L-aspartate is a key intermediate in the urea cycle, contributing one of the two nitrogen atoms in urea for the excretion of excess nitrogen. It is also readily interconverted with other amino acids through transamination reactions.[9]

-

Energy Metabolism: Through its conversion to oxaloacetate, L-aspartate is a direct entrant into the citric acid (TCA) cycle, a cornerstone of cellular energy production.[7][9]

-

Malate-Aspartate Shuttle: This shuttle is crucial for transporting reducing equivalents (in the form of malate) from the cytosol into the mitochondria for oxidative phosphorylation, with L-aspartate being a key component of this cycle.[8]

-

Nucleotide Synthesis: The nitrogen atom from L-aspartate is incorporated into purines and pyrimidines, the building blocks of DNA and RNA.[8][9]

-

Neurotransmission: L-aspartate itself can act as an excitatory neurotransmitter in the central nervous system, although it is less potent than glutamate.[9]

Given these extensive roles of its metabolite, this compound is often used in research and nutritional supplements with the aim of modulating these metabolic processes, such as enhancing energy levels and supporting athletic performance.[3]

Potential for Novel Biological Activities

While the biological effects of this compound are predominantly attributed to its conversion to L-aspartic acid, the possibility of the intact molecule having its own distinct pharmacological activities should not be dismissed. The esterification of the β-carboxyl group alters the molecule's polarity and steric bulk, which could influence its interaction with cellular targets.

Recent research into other derivatives of aspartic acid has revealed novel therapeutic potential. For instance, a 2024 study demonstrated that certain synthesized aspartic acid derivatives exhibit anti-liver fibrosis activity by inhibiting the IKKβ-NF-κB signaling pathway.[10][11] This finding underscores the potential for modifications to the aspartic acid scaffold to yield compounds with specific and potent biological effects. While direct evidence for this compound is lacking in this context, it highlights a promising avenue for future investigation.

Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, a multi-faceted experimental approach is recommended. This should encompass both the assessment of its metabolic conversion to L-aspartic acid and the exploration of any unique, direct effects of the parent compound.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of hydrolysis of this compound to L-aspartic acid in a biological matrix (e.g., liver microsomes, plasma).

Methodology:

-

Preparation of Reactions: In a 96-well plate, combine liver microsomes (or plasma), a NADPH regenerating system (for microsomal assays), and buffer (e.g., phosphate buffered saline, pH 7.4).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add this compound to each well to initiate the reaction.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound and the formation of L-aspartic acid using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the growth and proliferation of a relevant cell line (e.g., hepatocytes, neurons, cancer cells).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo luminescent assay) to each well.

-

Data Acquisition: Measure the absorbance or fluorescence/luminescence according to the manufacturer's protocol using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the EC50 or IC50 value.

NF-κB Reporter Assay

Objective: To investigate the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway.

Methodology:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound.

-

Pathway Activation: After a pre-incubation period, stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α, LPS).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and compare the activity in treated versus untreated stimulated cells.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its foundational role in chemical synthesis and its close relationship with the central metabolite, L-aspartic acid. While its biological effects are largely understood through the lens of its metabolic conversion, the potential for the intact ester to possess unique pharmacological properties remains an intriguing area for future research. The experimental frameworks provided in this guide offer a starting point for a more in-depth characterization of this compound. Future studies should focus on screening this compound against a broader range of biological targets, including receptors and enzymes, to uncover any novel mechanisms of action. Such investigations could unlock new therapeutic applications for this and other structurally related aspartic acid derivatives.

References

-

Li, J., et al. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Molecules, 29(19), 4588. Available at: [Link]

-

PubMed. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Retrieved from [Link]

-

Stegink, L. D. (1976). A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and man. Journal of Toxicology and Environmental Health, 1(4), 679-689. Available at: [Link]

-

PubChem. (n.d.). Aspartic acid beta-methyl ester. Retrieved from [Link]

-

Masuda, K., et al. (2012). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. PLoS ONE, 7(5), e38237. Available at: [Link]

-

Ullah, K., et al. (2021). Synthesis and In Vitro Evaluation of Aspartic Acid Based Microgels for Sustained Drug Delivery. Gels, 8(1), 10. Available at: [Link]

-

Wojtowicz, S., et al. (2021). Aspartic Acid in Health and Disease. Nutrients, 13(12), 4234. Available at: [Link]

-

Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for L-Aspartic acid (HMDB0000191). Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid. Retrieved from [Link]

-

Jane, D. E., et al. (1995). Identification of 2-amino-2-methyl-4-phosphonobutanoic Acid as an Antagonist at the mGlu4a Receptor. Neuropharmacology, 34(7), 851-856. Available at: [Link]

-

Adekunle, A. S., et al. (2023). Sensitive and Rapid Detection of Aspartic Acid with Co3O4-ZnO Nanorods Using Differential Pulse Voltammetry. Chemosensors, 11(1), 43. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4-oxobutanoic acid. Retrieved from [Link]

Sources

- 1. β-Methyl L-aspartate hydrochloride | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Aspartic acid beta-methyl ester | C5H9NO4 | CID 97368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Aspartic acid β-methyl ester 16856-13-6 [sigmaaldrich.com]

- 7. A review of the metabolism of the aspartyl moiety of aspartame in experimental animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for L-Aspartic acid (HMDB0000191) [hmdb.ca]

- 10. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-methoxy-4-oxobutanoic acid

Introduction

2-Amino-4-methoxy-4-oxobutanoic acid, systematically known as L-aspartic acid 4-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid.[1][2][3] Its structural similarity to L-aspartate and L-glutamate, the primary excitatory neurotransmitters in the mammalian central nervous system (CNS), positions it as a compound of significant interest in neurobiology and pharmacology.[4][5] This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing from the extensive research on its parent compound and related molecules. The central hypothesis is that its biological effects are predominantly mediated through interactions with glutamate receptors, leading to neuronal excitation and, at higher concentrations, excitotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuroactive properties.

Part 1: Interaction with Ionotropic Glutamate Receptors

The primary mechanism of action of this compound is presumed to be its function as an agonist at ionotropic glutamate receptors (iGluRs). These ligand-gated ion channels are critical for fast synaptic transmission in the CNS. The three main subtypes of iGluRs are N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.

N-Methyl-D-Aspartate (NMDA) Receptor Activation:

L-aspartate is a known agonist at NMDA receptors.[5][6] Given its structural similarity, this compound is expected to bind to the glutamate/aspartate site on the GluN2 subunit of the NMDA receptor. This binding, in conjunction with the presence of a co-agonist like glycine or D-serine at the GluN1 subunit and the relief of the voltage-dependent magnesium block, leads to the opening of the ion channel. The subsequent influx of Ca²⁺ and Na⁺ ions results in postsynaptic depolarization and the activation of various calcium-dependent signaling cascades.

Diagram: Putative Activation of an NMDA Receptor

Caption: Putative binding of this compound to the NMDA receptor.

Part 2: Excitotoxicity and Neurotoxic Profile

A direct consequence of excessive glutamate receptor activation is excitotoxicity, a pathological process in which high levels of intracellular calcium lead to neuronal damage and death. L-aspartate has been demonstrated to induce concentration-dependent neurotoxicity in cortical cell cultures, an effect primarily mediated by NMDA receptors.[6] This process involves both acute, sodium-dependent excitotoxicity and delayed, calcium-dependent degeneration.[6]

The neurotoxic potential of this compound can be inferred from its structural relationship to L-aspartate. The sustained influx of calcium through NMDA receptor channels, triggered by the compound, can activate a range of deleterious enzymatic pathways, including proteases, phospholipases, and endonucleases, ultimately leading to neuronal apoptosis or necrosis.

Experimental Protocol: In Vitro Neurotoxicity Assessment (LDH Assay)

This protocol outlines a method to assess the potential neurotoxicity of this compound on primary neuronal cultures using a lactate dehydrogenase (LDH) assay, which measures plasma membrane damage.

1. Cell Culture:

-

Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well.

-

Culture for 7-10 days in Neurobasal medium supplemented with B-27 and GlutaMAX.

2. Compound Treatment:

-

Prepare a stock solution of this compound in sterile, distilled water.

-

Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 µM to 5 mM.

-

Replace the culture medium with the compound-containing medium. Include a vehicle control (medium only) and a positive control for maximal lysis (e.g., 1% Triton X-100).

3. Incubation:

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

4. LDH Assay:

-

After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD⁺) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula:

-

Plot the % cytotoxicity against the compound concentration to determine the EC₅₀ value.

Diagram: Experimental Workflow for Neurotoxicity Assay

Caption: Workflow for assessing the neurotoxicity of the target compound.

Part 3: Potential Interaction with Metabotropic Glutamate Receptors (mGluRs)

In addition to iGluRs, glutamate and its analogs can also modulate neuronal activity through metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs).[7] These receptors are involved in a wide range of cellular processes, including the modulation of synaptic transmission and plasticity. There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

While direct evidence is lacking for this compound, its structural similarity to glutamate suggests a potential interaction with mGluRs. Depending on the receptor subtype, this could lead to either an increase or decrease in neuronal excitability through various second messenger systems. For instance, Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G₁₁ proteins to activate phospholipase C, leading to an increase in intracellular calcium and protein kinase C activation.

Table: Summary of Putative Receptor Interactions

| Receptor Subtype | Putative Interaction | Expected Cellular Response |

| NMDA | Agonist | Influx of Ca²⁺ and Na⁺, neuronal depolarization |

| AMPA/Kainate | Likely Agonist | Influx of Na⁺, fast excitatory postsynaptic potentials |

| Group I mGluRs | Potential Agonist | Activation of PLC, increase in intracellular Ca²⁺ |

| Group II/III mGluRs | Potential Agonist | Inhibition of adenylyl cyclase, decreased cAMP levels |

Conclusion

The mechanism of action of this compound is strongly suggested to be that of a glutamate receptor agonist, based on its structural analogy to L-aspartic acid. Its primary effects are likely mediated through the activation of ionotropic glutamate receptors, particularly the NMDA receptor, leading to neuronal excitation. At elevated concentrations, this action is predicted to result in excitotoxicity, a key mechanism of neuronal injury in various neuropathological conditions. Further research, including direct binding assays and electrophysiological studies, is necessary to definitively characterize the pharmacological profile of this compound and its specific interactions with the full spectrum of glutamate receptors. The protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.

References

- Possible neurologic effects of aspartame, a widely used food additive.

- l-Aspartic acid, 4-methyl ester.

- Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of Neuroscience Research, 23(1), 116–121.

- L-Aspartic acid β-methyl ester hydrochloride. Chem-Impex.

- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). MedChemExpress.

- L-Aspartic acid α-methyl ester. BOC Sciences.

- L- Aspartic acid Drug Inform

- Advantame. Wikipedia.

- Aspartame and Its Potential Neurocognitive Effects in Humans.

- Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus.

- L-Aspartic Acid.

- This compound hydrochloride. Sigma-Aldrich.

- Temussi, P. A. (2009). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. Journal of Medicinal Chemistry, 52(23), 7545-7549.

- Tirzep

- Toxic effects of l-aspartic acid at high dose levels on kidneys and salivary glands in Fischer 344 rats detected in a 90-day feeding study.

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid.

- Identification of 2-amino-2-methyl-4-phosphonobutanoic Acid as an Antagonist at the mGlu4a Receptor.

- Dingledine, R., & McBain, C. J. (1999). Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. American Society for Neurochemistry.

- 2-Amino-4-oxobutanoic acid.

- 3-hydroxy-4-methoxy-4-oxobutanoic acid. CymitQuimica.

- Thiele, D. L., & Lipsky, P. E. (1992).

- Synthesis of 4-amino-2, 4-dioxobutanoic acid.

- Goudet, C., et al. (2012). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 109(38), 15482-15487.

Sources

- 1. l-Aspartic acid, 4-methyl ester | C5H8NO4- | CID 71431967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to 2-Amino-4-methoxy-4-oxobutanoic Acid Derivatives: Synthesis, Characterization, and Applications

This compound, also known as L-Aspartic acid α-methyl ester, is a pivotal chiral building block in modern organic synthesis.[1] Derived from the non-essential amino acid L-aspartic acid, this compound possesses a unique trifunctional architecture: a primary amine, a free carboxylic acid, and a methyl ester. This arrangement offers chemists a powerful tool for regioselective modifications, a common challenge when working with the parent aspartic acid molecule which has two carboxylic acid groups of similar reactivity.[2]

By selectively protecting the α-carboxyl group as a methyl ester, the molecule is primed for a variety of transformations at the free β-carboxyl group and the nucleophilic amino group.[2] This strategic protection is the cornerstone of its utility, enabling the controlled, stepwise construction of complex molecules.[2] Consequently, its derivatives, particularly N-acylated variants, are crucial intermediates in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active compounds.[2] This guide provides a comprehensive overview of the synthesis, key derivatization reactions, and applications of this versatile scaffold for researchers and professionals in drug development.

Synthesis of the Core Moiety: A Tale of Two Carboxyls

The primary challenge in synthesizing this compound is achieving regioselective esterification at the α-position of L-aspartic acid. Direct acid-catalyzed esterification often yields a mixture of the α- and β-esters, necessitating complex purification.[2] Therefore, more controlled, high-yield syntheses typically rely on the use of protecting groups.

A common and effective strategy involves the protection of the amino group, followed by selective esterification. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

This protocol details the synthesis of the N-Boc protected core molecule, a key intermediate for further derivatization.[3]

-

Amino Group Protection:

-

Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

-

While stirring vigorously at 20°C, add sodium hydroxide (NaOH, 2.5 eq) portion-wise, maintaining the pH between 9-10.

-

Continue stirring for 16-24 hours at room temperature.

-

Acidify the reaction mixture to pH 2-3 with a 7% citric acid solution and extract the product with dichloromethane (DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-L-aspartic acid.

-

-

Selective α-Esterification:

-

Dissolve the N-Boc-L-aspartic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium bicarbonate (KHCO₃, 1.5 eq) and stir the suspension for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise and stir the mixture at room temperature for 12-18 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding. Key signals in ¹H NMR include a singlet around 3.7 ppm corresponding to the methoxy protons and a singlet at ~1.4 ppm for the Boc group protons.

-

Key Derivatives: The Power of N-Acylation

With the α-carboxyl group protected as a methyl ester, the primary amino group becomes a prime target for modification. N-acylation is one of the most common and synthetically useful derivatizations, installing a wide range of functional groups that can modulate the molecule's biological activity and physicochemical properties.

The general principle involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.[4]

Caption: General reaction scheme for the N-acylation of the core molecule.

Experimental Protocol: General Procedure for N-Acylation

This method provides a robust framework for synthesizing a variety of N-acyl derivatives.[5]

-

Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq).

-

Acylation: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with ethyl acetate and wash successively with 7% aq. citric acid, saturated aq. sodium bicarbonate (NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-acyl derivative.

Data Summary: Representative N-Acyl Derivatives

The following table summarizes key information for the synthesis of several representative derivatives using the general protocol described above.

| Derivative Name | Acylating Agent | Base | Solvent | Typical Yield (%) |

| N-Acetyl Derivative | Acetyl Chloride | Et₃N | THF | 85-95% |

| N-Benzoyl Derivative | Benzoyl Chloride | Et₃N | DCM | 80-90% |

| N-Succinyl Derivative | Succinic Anhydride | Pyridine | DMF | 75-85% |

| N-Lauroyl Derivative | Lauroyl Chloride | Et₃N | THF | 80-90% |

Applications in Research and Drug Development

Derivatives of this compound are invaluable intermediates in medicinal chemistry.

-

Pharmaceutical Scaffolds: These derivatives serve as starting points for building more complex therapeutic agents. For instance, L-aspartic acid derivatives are investigated for their potential to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation.[2] The defined stereochemistry and versatile functional handles of the core molecule make it an ideal scaffold for structure-activity relationship (SAR) studies.

-

Peptide Synthesis: In peptide synthesis, the mono-ester structure allows for the selective coupling of another amino acid to the free β-carboxyl group using standard peptide coupling reagents. The N-terminus can be protected (e.g., with Fmoc or Boc) and subsequently deprotected for chain elongation, while the methyl ester provides stable protection for the α-carboxyl group until a final saponification step is desired.[2]

-

Ergogenic Supplements: Amino acid derivatives are recognized for their beneficial roles as dietary supplements, influencing anabolic hormone secretion and improving performance during stress-related tasks.[6][7] While the core molecule itself is a derivative, further modifications can tailor its properties for nutritional and therapeutic applications.

Conclusion

This compound and its derivatives represent a class of highly versatile and valuable chiral building blocks. The ability to selectively manipulate the molecule's three distinct functional groups—the amine, the free acid, and the ester—provides chemists with a reliable platform for the synthesis of complex and biologically active compounds. The robust protocols for its synthesis and derivatization, particularly through N-acylation, underscore its importance as a foundational scaffold in modern drug discovery and peptide science. As the demand for enantiomerically pure and complex molecules continues to grow, the strategic application of these derivatives is set to expand further.

References

- L-Aspartic acid, monomethyl ester | 68812-95-3 - Benchchem. (n.d.).

- CAS No : 17812-32-7 | Product Name : Aspartic Acid α-Methyl Ester | Pharmaffiliates. (n.d.).

- L-Aspartic acid β-methyl ester hydrochloride - MedchemExpress.com. (n.d.).

- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). (n.d.).

- Preparation method of N-acetyl-L-aspartic acid. (2022). Google Patents.

- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health.

- Method for the N-acylation of aminocarboxylic acids. (1983). Google Patents.

- 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. (n.d.). BLD Pharm.

- This compound hydrochloride | 1835-52-5 - Sigma-Aldrich. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. 856417-64-6|2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 4. US4380646A - Method for the N-acylation of aminocarboxylic acids - Google Patents [patents.google.com]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Stability and Storage of 2-Amino-4-methoxy-4-oxobutanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical stability and storage considerations for 2-Amino-4-methoxy-4-oxobutanoic acid, commonly known in its hydrochloride salt form as L-Aspartic acid β-methyl ester hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven protocols. We will explore the compound's intrinsic chemical liabilities, delineate its primary degradation pathways, and establish rigorous, evidence-based guidelines for its long-term storage and handling to ensure experimental reproducibility and material integrity.

Compound Profile and Significance

This compound is an important derivative of the nonessential amino acid L-aspartic acid.[1] It serves as a key building block in peptide synthesis and as a crucial intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[2] Its utility is also found in biochemical research exploring amino acid metabolism and protein synthesis.[2][3] The compound is most commonly supplied as a hydrochloride salt (CAS No. 16856-13-6) to improve its handling characteristics and solubility.[2][4]

Understanding the stability of this molecule is paramount, as its degradation can compromise the validity of research data and the efficacy of synthesized products. The presence of a methyl ester functional group introduces a primary site for chemical instability, which must be carefully managed.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Amino-4-methoxy-4-oxobutanoic acid | |

| Common Synonyms | L-Aspartic acid β-methyl ester, β-Methyl L-aspartate | [3][4] |

| Common Form | Hydrochloride Salt | [2][3] |

| CAS Number | 16856-13-6 (for Hydrochloride salt) | [1][2][4] |

| Molecular Formula | C₅H₉NO₄ · HCl | [2] |

| Molecular Weight | 183.59 g/mol | [4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | ~190 °C | [4] |

| Solubility | Excellent in water; Soluble in DMSO | [1][2][3] |

Chemical Stability and Degradation Pathways

The molecular structure of this compound contains two primary functional groups that dictate its stability: the amino group and the methyl ester. Of these, the ester linkage is the most significant liability under typical laboratory conditions.

Primary Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation is the hydrolysis of the β-methyl ester. This reaction cleaves the ester bond, yielding L-aspartic acid and methanol as degradation products. The causality for this reaction is the susceptibility of the ester's carbonyl carbon to nucleophilic attack by water.

Factors Influencing Hydrolysis Rate:

-

Moisture: The presence of water is the most critical factor. The compound is hygroscopic, and exposure to atmospheric moisture can initiate hydrolysis even in the solid state over extended periods.

-

pH: The hydrolysis rate is significantly influenced by pH in aqueous solutions. The reaction is catalyzed by both acid and base, meaning stability is lowest at pH extremes.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures will accelerate the degradation process significantly.

Caption: The hydrolysis of the methyl ester is the primary degradation pathway.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on the compound's chemical properties and are designed to mitigate the risks identified above.

Storage of Solid Compound

The solid, powdered form of the compound (typically the HCl salt) is relatively stable if stored correctly. The primary objective is the strict exclusion of moisture.

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage (>6 months). [4] 0-8°C for short-term storage (<6 months). [2][5] | Minimizes the kinetic rate of potential degradation reactions, including hydrolysis from trace moisture. |

| Atmosphere | Dry; Store in a desiccator. | Prevents uptake of atmospheric moisture, which is the primary driver of ester hydrolysis. |